2-(4-bromophenyl)propanedial
Description
2-(4-Bromophenyl)propanedial (CAS: 709648-68-0) is an organic compound with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol. Structurally, it consists of a propanedial backbone (two aldehyde groups on adjacent carbons) substituted with a 4-bromophenyl group at the central carbon. Its IUPAC name is propanedial,(4-bromophenyl)-, and it is also referred to as 2-(4-Bromophenyl)malonaldehyde .
Properties
IUPAC Name |
2-(4-bromophenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLAEKVWSOXWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393015 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709648-68-0 | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)propanedial typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 2-(4-bromophenyl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
2-(4-Bromophenyl)propanedial has been investigated for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial effects, making them suitable candidates for developing new antimicrobial agents. The presence of the bromine atom enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against a range of pathogens.
Case Study: Synthesis of Antimicrobial Agents
A recent study synthesized derivatives of this compound and evaluated their antimicrobial properties. The results demonstrated that certain derivatives exhibited enhanced activity against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this scaffold .
Precursor in Synthesis
this compound is valuable as an intermediate in organic synthesis. It can be used to synthesize various complex molecules, including pharmaceuticals and agrochemicals. Its aldehyde functional groups allow for further modifications, making it a versatile starting material.
Case Study: Synthesis of Pharmaceutical Intermediates
A notable application involves using this compound in synthesizing pharmaceutical intermediates for antitumor agents. The compound's reactivity enables the formation of key intermediates that are crucial in developing effective cancer treatments .
Environmental Applications
Potential Use in Environmental Remediation
Emerging research suggests that compounds like this compound could play a role in environmental remediation efforts. Its chemical structure allows it to interact with pollutants, potentially aiding in their degradation or removal from contaminated sites.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)propanedial involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The bromophenyl group can also participate in interactions with aromatic systems, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural Isomers: 2-(3-Bromophenyl)propanedial
The 3-bromophenyl isomer (CAS: 791809-62-6) shares the same molecular formula (C₉H₇BrO₂ ) but differs in the position of the bromine atom (meta vs. para). This positional isomerism can significantly alter electronic and steric properties:
- Electronic Effects : The para-substituted bromine in 2-(4-bromophenyl)propanedial provides symmetrical resonance stabilization, whereas the meta-substituted isomer may exhibit reduced conjugation with the propanedial backbone.
- Reactivity: The para isomer’s symmetry could enhance crystallinity or stability in synthetic pathways compared to the meta isomer.
Functional Group Analogs: 1,3,4-Oxadiazole Derivatives
describes 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and its dimethoxy analog, which share the 4-bromophenyl group but replace the propanedial backbone with a ketone-linked oxadiazole ring. Key comparisons include:
The oxadiazole derivatives demonstrate that replacing the propanedial group with heterocyclic rings can confer biological activity, likely due to improved binding affinity or pharmacokinetic properties.
Pyridazin-3(2H)-one Derivatives
highlights N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, a pyridazinone derivative with a 4-bromophenyl group. Comparisons include:
The pyridazinone derivatives’ FPR2 agonist activity underscores the importance of the bromophenyl group in receptor binding, though the propanedial’s lack of a heterocyclic core limits direct functional overlap.
Other Bromophenyl-Containing Compounds
lists 2-(4-(4-bromophenoxy)phenyl)acetic acid, which substitutes the propanedial with a carboxylic acid and ether linkage.
Biological Activity
2-(4-Bromophenyl)propanedial, with the chemical formula , is an organic compound that exhibits potential biological activities and interactions with biomolecules. This compound is a derivative of malonaldehyde, characterized by the presence of a 4-bromophenyl group, which enhances its reactivity and biological potential.
- Molecular Weight : 227.05 g/mol
- CAS Number : 709648-68-0
- IUPAC Name : this compound
- InChI Key : PRLAEKVWSOXWMG-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base. Common solvents used include ethanol or methanol, with catalysts like piperidine or pyridine facilitating the reaction. This synthetic route allows for scalability in industrial applications, optimizing parameters such as temperature and concentration to enhance yield.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules due to its aldehyde group. This interaction can lead to structural modifications in proteins and nucleic acids, potentially altering their function. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, further influencing biological pathways.
Potential Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
- Anticancer Properties : Investigations into its effects on cancer cell lines reveal that it may induce apoptosis, although detailed mechanisms remain to be elucidated.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Studies :
- Cancer Research :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-Bromobenzaldehyde | 4-Bromobenzaldehyde | Lacks malonaldehyde moiety |
| Malonaldehyde | Malonaldehyde | Parent compound without substitution |
| 2-(4-Chlorophenyl)malonaldehyde | Chlorophenyl | Similar structure with chlorine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
